molecular formula C12H15BrO B168455 1-Bromo-2-(cyclohexyloxy)benzene CAS No. 105902-37-2

1-Bromo-2-(cyclohexyloxy)benzene

Cat. No.: B168455
CAS No.: 105902-37-2
M. Wt: 255.15 g/mol
InChI Key: INEXSMKRMASIRN-UHFFFAOYSA-N
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Description

1-Bromo-2-(cyclohexyloxy)benzene is an organic compound with the molecular formula C12H15BrO. It consists of a benzene ring substituted with a bromine atom and a cyclohexyloxy group. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(cyclohexyloxy)benzene can be synthesized through the bromination of 2-(cyclohexyloxy)benzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(cyclohexyloxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-2-(cyclohexyloxy)benzene is utilized in several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(cyclohexyloxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom acts as an electrophile, facilitating the formation of intermediates that undergo further transformations. The compound’s effects are mediated through its ability to participate in various chemical reactions, influencing molecular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-(cyclohexyloxy)benzene is unique due to the presence of both a bromine atom and a cyclohexyloxy group on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

1-bromo-2-cyclohexyloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEXSMKRMASIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591708
Record name 1-Bromo-2-(cyclohexyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105902-37-2
Record name 1-Bromo-2-(cyclohexyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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